N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine
CAS No.: 418776-02-0
Cat. No.: VC4316262
Molecular Formula: C15H23NO
Molecular Weight: 233.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 418776-02-0 |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.355 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C15H23NO/c1-12-5-3-4-6-15(12)16-11-13-7-9-14(17-2)10-8-13/h7-10,12,15-16H,3-6,11H2,1-2H3 |
| Standard InChI Key | DZPPROGWUHIKBN-UHFFFAOYSA-N |
| SMILES | CC1CCCCC1NCC2=CC=C(C=C2)OC |
Introduction
Synthesis
The synthesis of N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine would likely involve a reaction similar to that of its 3-methoxy counterpart. A common approach for the 3-methoxy compound involves the reaction of 3-methoxybenzyl chloride with 2-methylcyclohexanone in the presence of a base such as sodium hydride, followed by reduction using lithium aluminum hydride to yield the desired amine. For the 4-methoxy compound, a similar method could be employed using 4-methoxybenzyl chloride.
Chemical Reactions
N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine would undergo various chemical reactions typical of amines, including oxidation, reduction, and substitution reactions.
| Reaction Type | Description |
|---|---|
| Oxidation | The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide. |
| Reduction | The compound can be reduced further to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride. |
| Substitution | The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like sodium methoxide or potassium tert-butoxide. |
Biological Activity
While specific biological activity data for N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine is not available, compounds with similar structures often exhibit potential antimicrobial and anticancer properties. The presence of the methoxy group enhances its interaction with cellular targets, potentially leading to biological effects such as enzyme inhibition or modulation of cellular signaling pathways.
Applications
Given its structural similarity to other compounds with known applications, N-[(4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine could potentially be used in medicinal chemistry and organic synthesis. Its unique structure might make it suitable for further pharmacological studies, particularly in the realms of antimicrobial and anticancer research.
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